
4'-Methyl-2,2'-bipyridine-4-carboxylic acid
Overview
Description
Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid. This compound has been studied for its potential to inhibit the effects of mineralocorticoids, which are hormones that regulate electrolyte and water balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxprenoate potassium is synthesized through a series of chemical reactions involving steroidal precursors.
Industrial Production Methods
While specific industrial production methods for oxprenoate potassium are not widely documented, the general approach would involve large-scale synthesis using the same chemical reactions as in laboratory settings, but optimized for efficiency and yield. This would include the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxprenoate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal antimineralocorticoids and their interactions with receptors.
Mechanism of Action
Oxprenoate potassium exerts its effects by antagonizing the mineralocorticoid receptor. This receptor is involved in the regulation of electrolyte and water balance in the body. By blocking this receptor, oxprenoate potassium can inhibit the effects of mineralocorticoids, leading to increased excretion of sodium and water, and retention of potassium . This mechanism is particularly useful in conditions where mineralocorticoid activity is abnormally high.
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another steroidal antimineralocorticoid used clinically to treat conditions like heart failure and hypertension.
Eplerenone: A selective mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Uniqueness
Oxprenoate potassium is unique in its specific structural modifications, such as the propyl group at the 7α position and the carboxylic acid at the 21 position. These modifications contribute to its distinct pharmacological profile and receptor binding characteristics .
Biological Activity
4'-Methyl-2,2'-bipyridine-4-carboxylic acid (CAS No. 103946-54-9) is a derivative of bipyridine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a carboxylic acid functional group attached to the bipyridine ring system. Understanding its biological activity is crucial for potential applications in medicinal chemistry and material science.
- Molecular Formula: C₁₂H₁₃N₂O₂
- Molecular Weight: 215.25 g/mol
- Density: 1.1 g/cm³
- Melting Point: 169-174 °C
- Boiling Point: 309.3 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with metal ions, antioxidant properties, and potential therapeutic applications.
Metal Ion Complexation
One significant aspect of this compound is its ability to form complexes with transition metals such as iron (Fe) and cobalt (Co). These complexes have been studied for their electrochemical properties and potential applications in catalysis and sensing.
Table 1: Complexes Formed with Metal Ions
Metal Ion | Complex Type | Observations |
---|---|---|
Fe(II) | Coordination Complex | Exhibits enhanced electrochemical activity |
Co(II) | Coordination Complex | Shows stability and potential for use in sensors |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage.
Case Study: Antioxidant Activity Assessment
A study measured the radical scavenging activity of various bipyridine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent.
The biological mechanisms by which this compound exerts its effects are still under investigation. Preliminary studies suggest that its interaction with metal ions may enhance its stability and reactivity, leading to increased biological activity.
Potential Therapeutic Applications
Given its properties, this compound may have applications in:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells through metal ion interactions.
- Neuroprotection: Potential protective effects against neurodegenerative diseases by reducing oxidative stress.
Q & A
Q. Basic: What are the standard synthetic routes for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, and how can purity be optimized?
Answer:
The compound is typically synthesized via acid chloride intermediates. A common method involves refluxing this compound with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with amines or other nucleophiles in dry DMF using triethylamine (Et₃N) as a base . For purity optimization:
- Recrystallization : Use mixed solvents (e.g., DMF/ethanol) to remove unreacted starting materials.
- Chromatography : Employ silica gel column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) for byproduct separation.
- Acid-Base Extraction : Leverage the compound’s carboxylic acid group for pH-dependent solubility adjustments in aqueous-organic systems .
Q. Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; the carboxylic proton (δ ~12–13 ppm) and methyl groups (δ ~2.5 ppm) are diagnostic .
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and bipyridine ring vibrations (C=N ~1600 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Validate C, H, N content with ≤0.4% deviation from theoretical values .
Q. Advanced: How does the ligand’s structure influence the photophysical properties of Ru(II) or Ir(III) complexes?
Answer:
The methyl and carboxylic acid groups on the bipyridine backbone modulate metal-to-ligand charge transfer (MLCT) transitions:
- Methyl Group : Enhances electron-donating capacity, red-shifting emission wavelengths (e.g., Ru complexes emit at ~620 nm vs. ~580 nm for non-methylated analogs) .
- Carboxylic Acid : Facilitates conjugation to biomolecules (e.g., peptides) for targeted imaging but may reduce luminescence quantum yields due to vibrational quenching.
- Coordination Geometry : The rigid bipyridine framework stabilizes octahedral geometries, improving photostability in biological media .
Methodological Tip : Compare emission spectra in aerated vs. deoxygenated solutions to assess oxygen quenching effects .
Q. Advanced: How can researchers address low aqueous solubility when designing biological studies with this ligand?
Answer:
The compound’s limited solubility in water (~0.92 mg/mL) can be mitigated via:
- Derivatization : Convert the carboxylic acid to a sodium salt or ester for improved hydrophilicity .
- Co-solvents : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity) for cellular assays .
- Nanoparticle Encapsulation : Load metal complexes into PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
Note : Monitor solubility changes via dynamic light scattering (DLS) to prevent aggregation in biological buffers .
Q. Advanced: How to resolve contradictions in reported catalytic activities of metal complexes using this ligand?
Answer:
Discrepancies in catalytic efficiency (e.g., oxidation reactions) may arise from:
- Reaction Conditions : Varied pH, temperature, or counterions (e.g., PF₆⁻ vs. Cl⁻) alter redox potentials .
- Ligand Purity : Trace impurities (e.g., unreacted SOCl₂) can inhibit catalysis; validate via elemental analysis .
- Substrate Scope : Test multiple substrates (e.g., alcohols, alkenes) to assess generality.
Methodological Approach :
Reproduce experiments under inert atmospheres (Ar/glovebox) to exclude O₂/H₂O interference .
Use cyclic voltammetry to compare formal potentials (E₁/₂) across studies .
Q. Advanced: What strategies improve the stability of this compound in long-term storage?
Answer:
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWPWXRHHUDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456201 | |
Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103946-54-9 | |
Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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